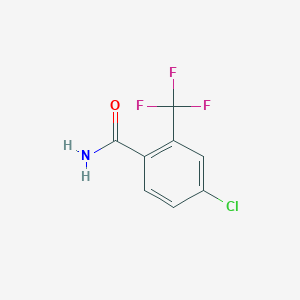

4-Chloro-2-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRURROGSGQQKOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397247 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-79-3 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzamide

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes core chemical data, proven synthetic methodologies, safety protocols, and application insights. Our focus is on providing not just data, but the underlying scientific rationale to empower effective and safe utilization of this compound.

This compound is a substituted aromatic amide. The presence of both a chloro and a trifluoromethyl group on the benzene ring imparts specific reactivity and properties, making it a valuable building block in organic synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 886496-79-3 .[1][2]

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound. This data is essential for designing experiments, ensuring appropriate storage, and predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 886496-79-3 | [1][2] |

| Molecular Formula | C₈H₅ClF₃NO | [2] |

| Molecular Weight | 223.58 g/mol | [3][4] |

| Appearance | White Crystalline Solid (typical for related benzamides) | [5] |

| Purity | Typically ≥98% | [2] |

| Synonyms | JRD-1317 | [2] |

Note: Specific data such as melting point and solubility are not consistently reported in public literature and should be determined empirically for each batch.

Section 2: Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. While several routes are theoretically possible, a common and industrially relevant pathway involves the transformation of a substituted benzonitrile. The benzonitrile itself is typically prepared from a more fundamental starting material like m-chlorobenzotrifluoride.

This causality is driven by the commercial availability of starting materials and the robustness of the chemical transformations involved, which are well-established in industrial organic synthesis.

Generalized Synthetic Workflow

The following diagram illustrates a logical and field-proven pathway for the synthesis.

Caption: Multi-step synthesis pathway from m-chlorobenzotrifluoride.

Methodology and Rationale

-

Nitration: The process begins with the electrophilic aromatic substitution of m-chlorobenzotrifluoride.[6] A mixture of nitric acid and sulfuric acid is the standard nitrating agent. The trifluoromethyl group is a powerful deactivating and meta-directing group, while the chlorine is a deactivating but ortho-, para-directing group. The resulting regiochemistry is a balance of these electronic effects, yielding 5-chloro-2-nitrobenzotrifluoride.

-

Reduction: The nitro group of the intermediate is reduced to a primary amine.[6] Catalytic hydrogenation using catalysts like Raney Nickel is a common and efficient method for this transformation due to its high yield and the clean nature of the reaction, which produces water as the primary byproduct.[6]

-

Sandmeyer Reaction (Diazotization & Cyanation): The resulting aniline is converted to the target benzonitrile. This is a two-part process:

-

Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Cyanation: The diazonium salt is then reacted with a cyanide source, typically cuprous cyanide, to replace the diazonium group with a nitrile group.[6] This classic reaction is a reliable method for introducing a nitrile functional group onto an aromatic ring.

-

-

Hydrolysis: The final step is the hydrolysis of the nitrile group of 4-chloro-2-(trifluoromethyl)benzonitrile to a primary amide. This can be achieved under either acidic or basic conditions. For example, heating with aqueous sodium hydroxide followed by careful neutralization will yield the desired benzamide product.[7] The choice between acid or base catalysis often depends on the stability of other functional groups on the molecule and desired process conditions.

Section 3: Applications and Research Interest

Substituted benzamides are a critical class of compounds in medicinal chemistry and agrochemistry.[8] The specific structure of this compound makes it an important intermediate rather than an end-product.

-

Agrochemicals: The primary application is as a key building block in the synthesis of modern fungicides. For instance, the structurally related 4-chloro-2-trifluoromethyl-acetophenone is a crucial intermediate for the triazole fungicide Revysol®.[9] This indicates that the title compound is synthesized for subsequent modification into more complex, biologically active molecules.

-

Pharmaceuticals and Materials Science: Trifluoromethylated aromatic compounds are of high interest in drug discovery due to the ability of the CF₃ group to enhance metabolic stability, binding affinity, and lipophilicity.[10][11] It is plausible that this benzamide is used as a precursor for creating novel pharmaceutical candidates or advanced materials like dyes and liquid crystals.[9]

Section 4: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The following guidance is synthesized from safety data sheets of the compound and structurally related chemicals.

Hazard Identification and PPE

Based on data for related trifluoromethyl benzamides, this compound should be treated as potentially hazardous.

-

Acute Effects: Harmful if swallowed.[5] Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[5] Wash hands thoroughly after handling.[12]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[12]

-

Experimental Protocol: Handling and First Aid

Handling Protocol:

-

Obtain and read the Safety Data Sheet (SDS) before use.[13]

-

Conduct all manipulations within a certified chemical fume hood.

-

Avoid generation of dust.

-

Do not eat, drink, or smoke in the laboratory.[13]

-

Keep the container tightly closed when not in use.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5][13]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

References

-

This compound . Win-Win Chemical. [Link]

-

4-Chloro-2-(trifluoromethoxy)benzamide, 98% Purity . Struchem. [Link]

- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

4-Fluoro-2-(trifluoromethyl)benzamide . PubChem. [Link]

-

4-Fluoro-2-(trifluoromethyl)benzamide . NIST WebBook. [Link]

-

5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide . PubChem. [Link]

-

4-Fluoro-2-(trifluoromethyl)benzamide (CAS 207919-06-0) Properties . Chemcasts. [Link]

- Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.

-

2-Fluoro-4-(trifluoromethyl)benzamide . PubChem. [Link]

- Synthetic method of 2-trifluoromethyl benzamide.

- Process for the preparation of 2-(trihalomethyl) benzamide.

-

Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis . ResearchGate. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry . Walsh Medical Media. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 886496-79-3 this compound 4-氯-2-(三氟甲基)苯甲酰胺 -Win-Win Chemical [win-winchemical.com]

- 3. CAS 654-94-4 | 5-Chloro-2-(trifluoromethyl)benzamide - Synblock [synblock.com]

- 4. scbt.com [scbt.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 7. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-2-(trifluoromethyl)benzamide

Abstract

4-Chloro-2-(trifluoromethyl)benzamide is a synthetic compound featuring a benzamide core substituted with a chloro and a trifluoromethyl group. While the specific mechanism of action for this particular molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in a wide range of biologically active compounds. This guide synthesizes information from related molecules to propose a putative mechanism of action for this compound, grounded in established principles of medicinal chemistry and pharmacology. We will explore the distinct roles of the benzamide scaffold and the trifluoromethylphenyl moiety, postulate potential molecular targets and signaling pathway interactions, and provide a framework of experimental protocols for the empirical validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the rational design and investigation of novel small molecule therapeutics.

Introduction to this compound: A Molecule of Synthetic Interest

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including antiemetic, antipsychotic, anti-inflammatory, and anticancer properties.[1][2] The subject of this guide, this compound, is a member of this versatile class of compounds. Its structure is characterized by a central benzamide core with two key substitutions on the phenyl ring: a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position.

The strategic incorporation of a trifluoromethyl group is a common tactic in modern drug design to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[3][4][5] This electron-withdrawing group can significantly impact lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][6] The presence of a chlorine atom further modulates the electronic and steric properties of the molecule.

Given the absence of direct studies on this compound, this guide will dissect its structure to infer its likely biological activities and mechanism of action based on the extensive literature on related benzamide and trifluoromethyl-containing compounds.

Deconstruction of the Core Structure: Clues to a Mechanism

The pharmacological potential of this compound can be logically inferred by examining its two principal structural components: the benzamide core and the substituted phenyl ring.

The Benzamide Scaffold: A Versatile Pharmacophore

The benzamide group itself is a key pharmacophore known to participate in various biological interactions. The amide linkage can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors.[7] Benzamide derivatives have been shown to target a wide array of proteins, including:

-

Enzymes: Many benzamide-containing molecules are potent enzyme inhibitors. For instance, derivatives of benzamide have been developed as inhibitors of histone deacetylases (HDACs) and succinate dehydrogenase.[8][9]

-

G-Protein Coupled Receptors (GPCRs): Substituted benzamides are well-known for their activity at dopamine and serotonin receptors, forming the basis of several antipsychotic drugs.[10][11]

-

Ion Channels: While less common, some benzamide derivatives have been shown to modulate the activity of ion channels.

The 4-Chloro-2-(trifluoromethyl)phenyl Moiety: A Modulator of Activity

The substitutions on the phenyl ring are critical in determining the specific biological target and potency of the molecule.

-

Trifluoromethyl Group: The trifluoromethyl (CF3) group is a powerful electron-withdrawing substituent with a significant impact on a drug's properties.[3][4] Its presence can:

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can lead to a longer biological half-life.[4]

-

Increase Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4]

-

Modulate Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the aromatic ring, influencing its interaction with biological targets through electrostatic and hydrophobic interactions.[3][4]

-

-

Chlorine Atom: The chlorine atom at the 4-position also contributes to the overall electronic and steric profile of the molecule. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding.[5] The presence of both chloro and trifluoromethyl groups on the phenyl ring creates a unique electronic environment that likely dictates the compound's specific biological activity. For instance, studies on fungicidal benzamides have shown that the presence of electron-withdrawing groups like fluorine or chlorine on the benzene ring can significantly improve activity.[12]

Postulated Mechanisms of Action

Based on the structural analysis, we can propose several plausible mechanisms of action for this compound. These hypotheses are grounded in the known activities of structurally related compounds.

Hypothesis 1: Enzyme Inhibition

A primary and highly plausible mechanism of action is the inhibition of a specific enzyme. The benzamide scaffold is a common feature in many enzyme inhibitors. The 4-chloro and 2-trifluoromethyl substituents would confer specificity for a particular enzyme's active site.

Potential Enzyme Targets:

-

Histone Deacetylases (HDACs): The benzamide group can act as a zinc-binding group, a key feature of many HDAC inhibitors. The substituted phenyl ring would interact with the cap region of the HDAC active site.[8]

-

Succinate Dehydrogenase (SDH): SDH inhibitors are an important class of fungicides. Novel pyrazol-5-yl-benzamide derivatives have been developed as potential SDH inhibitors.[9]

-

Other Enzymes: The compound could potentially inhibit other enzymes where a substituted benzamide can fit into the active site and form key interactions.

The following diagram illustrates a hypothetical interaction with an enzyme active site:

Caption: Workflow for cellular and in vivo validation of the mechanism of action.

Summary of Physicochemical Properties (Predicted)

| Property | Predicted Value | Justification |

| Molecular Weight | 225.59 g/mol | Calculated from the chemical formula (C8H5ClF3NO). |

| LogP | ~2.5 - 3.5 | The trifluoromethyl and chloro groups increase lipophilicity. |

| pKa (Amide Proton) | ~17 | Typical pKa for a primary amide proton. |

| Hydrogen Bond Donors | 1 (from the amide N-H) | The amide group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 1 (from the carbonyl oxygen) | The carbonyl oxygen can accept a hydrogen bond. |

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, a comprehensive analysis of its structural components allows for the formulation of several evidence-based hypotheses. The benzamide core provides a versatile scaffold capable of interacting with a variety of biological targets, while the 4-chloro and 2-trifluoromethyl substituents are expected to confer potency and specificity, likely through a combination of hydrophobic, electrostatic, and potentially halogen bonding interactions. The most probable mechanisms of action include enzyme inhibition (such as HDAC or SDH) or modulation of GPCRs (like dopamine or serotonin receptors). The experimental workflows outlined in this guide provide a clear path forward for researchers to systematically investigate these hypotheses and ultimately uncover the definitive mechanism of action of this intriguing molecule. Such studies will not only illuminate the biological role of this compound but also contribute to the broader understanding of structure-activity relationships in the design of novel therapeutics.

References

-

ACS Publications. (n.d.). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Synthesis and in Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci.Int.(Lahore), 36(5), 415-422. Retrieved from [Link]

-

MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. Retrieved from [Link]

-

PubMed. (n.d.). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Retrieved from [Link]

-

PubMed Central. (n.d.). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Retrieved from [Link]

-

The Significance of Trifluoromethylated Compounds in Chemical Synthesis. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Retrieved from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 4-Chloro-2-(trifluoromethyl)benzamide

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is a foundational pillar of success. Small molecule therapeutics, in particular, demand a rigorous and unambiguous determination of their three-dimensional architecture to understand their pharmacological activity, safety profile, and intellectual property potential. This technical guide provides an in-depth, expert-led exploration of the structural elucidation of 4-Chloro-2-(trifluoromethyl)benzamide, a compound of interest within medicinal chemistry.

This document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow, explaining not just what to do, but why specific experimental choices are made. We will delve into the synergistic application of multiple spectroscopic and analytical methods, demonstrating how their combined data provides a self-validating system for structural confirmation. Each section is grounded in authoritative scientific principles and includes detailed protocols suitable for direct application in a research and development setting.

The Strategic Importance of Integrated Analytical Techniques

The structural elucidation of an organic compound is rarely accomplished with a single analytical method.[1][2][3] A robust and trustworthy structural assignment relies on the convergence of data from multiple, orthogonal techniques. This integrated approach ensures that the proposed structure is consistent with all observed physical and chemical properties, minimizing the risk of misinterpretation.

For a molecule like this compound, with its distinct functional groups and substitution pattern, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography provides a comprehensive and definitive characterization.[1][2]

Elucidation Workflow Diagram

The following diagram illustrates the logical flow of the structural elucidation process, beginning with foundational analysis and culminating in definitive structural confirmation.

Caption: A logical workflow for the structural elucidation of this compound.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial steps in characterizing a newly synthesized compound involve confirming its molecular weight and identifying its key functional groups. Mass spectrometry and infrared spectroscopy are rapid and highly informative techniques for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[4] For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₈H₅ClF₃NO |

| Monoisotopic Mass | 223.0012 g/mol |

| [M+H]⁺ (Positive Ion Mode) | 224.0089 m/z |

| Isotopic Pattern | Presence of a significant M+2 peak (approximately 1/3 the intensity of the M peak) due to the ³⁷Cl isotope.[5] |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The presence of the [M+H]⁺ peak will confirm the molecular weight.

-

Analysis: Analyze the isotopic pattern of the molecular ion peak. The characteristic 3:1 ratio of the M to M+2 peaks is a strong indicator of the presence of a single chlorine atom.[5] The fragmentation pattern can also be analyzed to identify characteristic losses, such as the loss of the amide group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For this compound, the IR spectrum will show characteristic absorption bands for the amide and aromatic functionalities.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching (asymmetric & symmetric) | 3400-3100 |

| Amide C=O | Stretching | 1680-1630 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-F (Trifluoromethyl) | Stretching | 1350-1100 |

| C-Cl | Stretching | 800-600 |

Note: These are general ranges and can be influenced by the specific molecular environment.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the amide, aromatic, trifluoromethyl, and chloro functional groups. Comparing the obtained spectrum with known spectra of similar benzamide derivatives can aid in interpretation.[7][8][9]

Part 2: Detailed Structural Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8-7.5 | Multiplet | 3H | Aromatic Protons (H-3, H-5, H-6) |

| ~ 6.5-5.5 | Broad Singlet | 2H | Amide Protons (-CONH₂) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | Amide Carbonyl (C=O) |

| ~ 140-120 | Aromatic Carbons (including C-Cl and C-CF₃) |

| ~ 124 (quartet) | Trifluoromethyl Carbon (-CF₃) |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly specific for fluorine-containing compounds and will show a single peak for the trifluoromethyl group.

Predicted ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 | Singlet | Trifluoromethyl Group (-CF₃) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to deduce the substitution pattern on the aromatic ring. Correlate the proton and carbon signals using 2D NMR data to build the carbon framework of the molecule.

Part 3: Definitive 3D Structure - Single-Crystal X-ray Crystallography

While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography provides the most unambiguous and definitive proof of its three-dimensional structure at the atomic level.[10][11][12][13][14] This technique is considered the "gold standard" for structural elucidation.

Crystallography Workflow

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

-

Data Collection: Select a high-quality single crystal and mount it on a goniometer. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo or Cu Kα radiation.[10]

-

Structure Solution and Refinement: Process the collected diffraction data and solve the crystal structure using direct methods or other phasing techniques. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

Analysis: The final refined structure provides an unambiguous confirmation of the atomic connectivity and stereochemistry of this compound. This data can be visualized to understand intermolecular interactions, such as hydrogen bonding, in the solid state.

Data Synthesis and Final Confirmation

The culmination of the structural elucidation process is the synthesis of all collected data into a cohesive and self-consistent structural assignment. The molecular formula and weight from mass spectrometry should align with the elemental composition determined from NMR and the final crystallographic model. The functional groups identified by IR spectroscopy must be present in the structures determined by NMR and X-ray crystallography. Finally, the detailed connectivity map derived from 2D NMR experiments should be identical to the three-dimensional structure revealed by X-ray crystallography. This convergence of evidence from multiple, independent analytical techniques provides the highest level of confidence in the structural assignment of this compound.

Conclusion

The structural elucidation of this compound serves as a prime example of the modern, multi-technique approach required in chemical and pharmaceutical research. By strategically combining the strengths of mass spectrometry, infrared spectroscopy, comprehensive NMR analysis, and the definitive power of single-crystal X-ray crystallography, a complete and unambiguous picture of the molecule's identity and structure can be achieved. The protocols and logical workflows presented in this guide are designed to provide researchers, scientists, and drug development professionals with a robust framework for the rigorous characterization of novel chemical entities.

References

-

Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). The University of Queensland. Retrieved January 7, 2026, from [Link]

-

Small molecule crystallography - Excillum. (n.d.). Excillum. Retrieved January 7, 2026, from [Link]

-

Structure Elucidation in Organic Chemistry - 2016 - Wiley Analytical Science. (2016, January 15). Wiley Analytical Science. Retrieved January 7, 2026, from [Link]

-

X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023, November 9). AZoLifeSciences. Retrieved January 7, 2026, from [Link]

-

X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Structure elucidation – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved January 7, 2026, from [Link]

-

FTIR spectra of dapsone benzamide (I). | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.). Intertek. Retrieved January 7, 2026, from [Link]

-

2 - Supporting Information. (n.d.). Retrieved January 7, 2026, from [Link]

-

5: Analytical Methods for Structure Elucidation - Chemistry LibreTexts. (2021, May 12). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents. (n.d.). Google Patents.

-

Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines | LCGC International. (n.d.). LCGC International. Retrieved January 7, 2026, from [Link]

-

Figure S41. FTIR spectrum of N-benzylbenzamide (7). - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Benzamide - the NIST WebBook - National Institute of Standards and Technology. (n.d.). National Institute of Standards and Technology. Retrieved January 7, 2026, from [Link]

-

4-(Trifluoromethyl)benzamide - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684 - PubChem. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. (n.d.). Retrieved January 7, 2026, from [Link]

-

Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

A MASS SPECTRAL STUDY OF HALOGENATED Nt-BUTYLACETAMIDES. (n.d.). Retrieved January 7, 2026, from [Link]

-

Benzamide, 4-fluoro-N-(5-chloro-2-hydroxyphenyl)- - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

4-Trifluoromethylbenzamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

Benzamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

(PDF) 4-Chloro-N-(2-chlorophenyl)benzamide - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 7, 2026, from [Link]

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents. (n.d.). Google Patents.

-

4-Fluoro-2-(trifluoromethyl)benzamide - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

Benzamide-simplified mass spectrum[10]. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" - Fluorine notes. (n.d.). Fluorine notes. Retrieved January 7, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. excillum.com [excillum.com]

- 12. rigaku.com [rigaku.com]

- 13. azolifesciences.com [azolifesciences.com]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Benzamide Scaffold: A Privileged Motif in Modern Drug Discovery and Crop Protection

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Trifluoromethylated Benzamides

The incorporation of the trifluoromethyl (CF3) group into bioactive molecules is a cornerstone of modern medicinal chemistry and agrochemical design.[1][2] Its unique electronic properties, including high electronegativity and metabolic stability, profoundly influence a compound's lipophilicity, bioavailability, and binding affinity to biological targets.[3] When coupled with the versatile benzamide framework, a privileged structure known for its diverse biological activities, the resulting trifluoromethyl-containing benzamides represent a class of molecules with significant therapeutic and economic potential. This guide provides an in-depth technical exploration of the multifaceted biological activities of these compounds, focusing on their anticancer, antimicrobial, and insecticidal properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and analyze the critical structure-activity relationships that govern their potency and selectivity.

Anticancer Activity: Targeting Key Oncogenic Pathways

Trifluoromethyl-containing benzamides have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[4] A key mechanism of action for some of these compounds is the inhibition of critical signaling pathways that drive tumor growth and proliferation.[5]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that, when aberrantly activated in adults, can contribute to the development and progression of various cancers.[5][6] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves its inhibition of the Smoothened (SMO) protein. Activated SMO then triggers a signaling cascade that culminates in the activation of GLI transcription factors, leading to the expression of genes involved in cell proliferation, survival, and angiogenesis.[7]

Certain trifluoromethyl-containing benzamides have been identified as potent inhibitors of the Hh pathway.[8] These compounds can effectively block the signaling cascade, leading to the suppression of tumor growth. The trifluoromethyl group often plays a critical role in the binding affinity of these inhibitors to their molecular targets within the pathway.

Data Presentation: Anticancer Activity of Trifluoromethyl Benzamides

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 2.63 | [9] |

| Compound B | PC-3 (Prostate) | 3.09 | [9] |

| Compound C | HeLa (Cervical) | 1.2 | [10] |

| Compound D | A375 (Melanoma) | 25.4 | [3] |

| Compound E | DU145 (Prostate) | 24.4 | [3] |

Table 1: Comparative IC50 values of selected trifluoromethyl-containing compounds against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Causality Behind Experimental Choices:

-

Cell Line Selection: The choice of cancer cell line is critical and should be based on the specific research question. For example, MCF-7 is a commonly used estrogen receptor-positive breast cancer cell line, while PC-3 is an androgen-insensitive prostate cancer cell line. The selection of a particular cell line allows for the investigation of the compound's efficacy in a specific cancer subtype.

-

Seeding Density: Optimizing the initial cell seeding density is crucial to ensure that the cells are in their exponential growth phase during the assay, providing a robust and reproducible signal.[11]

-

Incubation Time: The incubation time with the test compound (e.g., 24, 48, or 72 hours) is chosen to allow sufficient time for the compound to exert its cytotoxic effects.[13]

-

MTT Concentration and Incubation: The concentration of the MTT reagent and the incubation time are optimized to ensure complete conversion of MTT to formazan in viable cells without causing cellular toxicity.[14]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the trifluoromethyl-containing benzamide and incubate for the desired period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Disrupting Bacterial Bioenergetics

The rise of antimicrobial resistance necessitates the development of new antibacterial agents with novel mechanisms of action.[15] Trifluoromethyl-containing benzamides have demonstrated promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.[16][17]

Mechanism of Action: Disruption of the Proton Motive Force

A key mechanism of action for some antimicrobial benzamides is the disruption of the bacterial proton motive force (PMF).[18] The PMF is an electrochemical gradient across the bacterial cytoplasmic membrane that is essential for vital cellular processes, including ATP synthesis, nutrient transport, and flagellar motility.[19] By dissipating this gradient, these compounds effectively cripple the bacterium's energy metabolism, leading to cell death.[20][21]

Data Presentation: Antimicrobial Activity of Trifluoromethyl Benzamides

The antimicrobial potency of these compounds is typically expressed as the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound F | S. aureus (MRSA) | 0.06 | [16] |

| Compound G | S. aureus | 0.5 | [16] |

| Compound H | E. faecalis | >256 | [22] |

| Compound I | M. smegmatis | 24.6 | [22] |

| Compound J | S. aureus (MRSA) | 4 | [17] |

Table 2: Comparative MIC values of selected trifluoromethyl-containing benzamides against various bacterial strains.

Experimental Protocol: Time-Kill Kinetics Assay

The time-kill kinetics assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Causality Behind Experimental Choices:

-

Bacterial Strain Selection: The choice of bacterial strain is paramount and depends on the intended application of the compound. For example, methicillin-resistant Staphylococcus aureus (MRSA) is a clinically significant pathogen, and demonstrating activity against it is a key objective in the development of new antibiotics.[1] Reference strains from recognized culture collections (e.g., ATCC) are often used to ensure reproducibility.[23]

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 1-5 x 10^5 CFU/mL) is used to ensure consistent and comparable results across experiments.

-

Compound Concentrations: The compound is typically tested at multiples of its MIC (e.g., 1x, 2x, 4x MIC) to evaluate the concentration-dependent killing effect.

-

Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the characterization of the rate and extent of bacterial killing.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium.

-

Assay Setup: In a series of tubes or a microplate, add the bacterial inoculum to broth containing the trifluoromethyl-containing benzamide at various concentrations (e.g., 0x, 1x, 2x, 4x MIC).

-

Incubation: Incubate the cultures at the optimal growth temperature for the bacterium.

-

Sampling: At predetermined time intervals, withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of colony-forming units (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each compound concentration to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Insecticidal Activity: Modulating Ion Channels in Pests

Trifluoromethyl-containing benzamides, particularly the diamide class of insecticides, have revolutionized pest control due to their high efficacy against a broad spectrum of lepidopteran pests and their favorable safety profile for non-target organisms.[24]

Mechanism of Action: Allosteric Modulation of Ryanodine Receptors

The primary target of diamide insecticides is the ryanodine receptor (RyR), a large ion channel located on the sarcoplasmic reticulum of muscle and nerve cells.[15] RyRs play a critical role in regulating intracellular calcium levels, which is essential for muscle contraction. Diamide insecticides act as allosteric modulators of RyRs, locking them in a partially open state. This leads to the uncontrolled release of calcium from the sarcoplasmic reticulum, resulting in muscle paralysis and ultimately, the death of the insect. The trifluoromethyl group is a key pharmacophore that contributes to the high affinity and species selectivity of these insecticides.

Data Presentation: Insecticidal Activity of Trifluoromethyl Diamides

The insecticidal activity of these compounds is often expressed as the lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of a test population of insects.

| Compound ID | Insect Pest | LC50 (ppm) | Reference |

| Chlorantraniliprole | Plutella xylostella | 0.002 | [25] |

| Flubendiamide | Plutella xylostella | 0.003 | [25] |

| Cyantraniliprole | Plutella xylostella | 0.000365 | [25] |

| Compound K | Plutella xylostella | 0.021 | [26] |

| Compound L | Plutella xylostella | 0.048 | [26] |

Table 3: Comparative LC50 values of selected trifluoromethyl-containing diamide insecticides against Plutella xylostella.

Synthesis of Trifluoromethyl-Containing Benzamides: A General Overview

The synthesis of trifluoromethyl-containing benzamides can be achieved through several routes, with the most common being the amidation of a corresponding benzoic acid or its derivative.

General Synthetic Protocol:

A common method involves the reaction of a trifluoromethyl-substituted benzoyl chloride with an appropriate amine in the presence of a base.

Step-by-Step Methodology:

-

Activation of Carboxylic Acid: The trifluoromethyl-substituted benzoic acid is converted to a more reactive species, such as an acyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Amide Bond Formation: The activated acyl chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.

-

Workup and Purification: The reaction mixture is typically worked up by extraction and then purified by chromatography or recrystallization to yield the final trifluoromethyl-containing benzamide.

Conclusion: A Promising Scaffold for Future Discoveries

The trifluoromethyl-containing benzamide scaffold has proven to be a remarkably fruitful area of research, yielding potent and selective modulators of diverse biological targets. The unique properties of the trifluoromethyl group, combined with the versatility of the benzamide core, have led to the development of important anticancer, antimicrobial, and insecticidal agents. The continued exploration of the vast chemical space around this privileged motif, guided by a deep understanding of structure-activity relationships and mechanistic principles, holds immense promise for the discovery of next-generation therapeutics and crop protection agents. The experimental protocols and insights provided in this guide are intended to empower researchers to effectively navigate this exciting field and contribute to the development of innovative solutions for human health and agriculture.

References

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. (2016). PubMed. Retrieved January 7, 2026, from [Link]

-

A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. (2019). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 7, 2026, from [Link]

- Synthetic method of 2-trifluoromethyl benzamide. (n.d.). Google Patents.

-

Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. (2010). PubMed. Retrieved January 7, 2026, from [Link]

-

Synthesis and Pharmacological Evaluation of Trifluoromethyl Containing 4-(2-Pyrimidinylamino)benzamides as Hedgehog Signaling Pathway Inhibitors. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Hedgehog pathway inhibitor. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Anti-infective Activity of Selected Trifluoromethyl-substituted N-Arylcinnamamides. (n.d.). Sciforum. Retrieved January 7, 2026, from [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2022). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

(PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

- Process for the preparation of 2-(trihalomethyl) benzamide. (n.d.). Google Patents.

-

Acute Toxicity of New Molecular Insecticides to Diamond Back Moth, Plutella xylostella (L.). (n.d.). Madras Agricultural Journal. Retrieved January 7, 2026, from [Link]

-

Inhibitors of the Hedgehog Signal Transduction Pathway. (n.d.). Bentham Science. Retrieved January 7, 2026, from [Link]

-

IC50 values and dose–response curves of designed... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. (2022). PubMed. Retrieved January 7, 2026, from [Link]

-

Choosing the Right Bacterial Strains for Your Lab. (2022). Bitesize Bio. Retrieved January 7, 2026, from [Link]

-

In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (n.d.). Medscape. Retrieved January 7, 2026, from [Link]

-

Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. (2022). PubMed Central. Retrieved January 7, 2026, from [Link]

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). PubMed. Retrieved January 7, 2026, from [Link]

-

New small-molecule inhibitors of the Hedgehog signaling pathway. (n.d.). Otava Chemicals. Retrieved January 7, 2026, from [Link]

-

(a) Chart comparing the IC50 values of the compounds for different cell... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Susceptibility of Diamond Back Moth Plutella xylostella (L.) to Diamide Insecticides. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. (n.d.). Connect Journals. Retrieved January 7, 2026, from [Link]

-

Baseline toxicity of diamide group of insecticides against diamondback moth, Plutella xylostella L. (n.d.). International Journal of Chemical Studies. Retrieved January 7, 2026, from [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]

-

Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect. (2023). PubMed. Retrieved January 7, 2026, from [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Bacterial proton motive force as an unprecedented target to control antimicrobial resistance. (2023). PubMed. Retrieved January 7, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Molecular mechanism of proton-coupled ligand translocation by the bacterial efflux pump EmrE. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

(PDF) Bacterial proton motive force as an unprecedented target to control antimicrobial resistance. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Proton motive force underpins respiration-mediated potentiation of aminoglycoside lethality in pathogenic Escherichia coli. (2022). PubMed. Retrieved January 7, 2026, from [Link]

-

Evidence that dissipation of proton motive force is a common mechanism of action for bacteriocins and other antimicrobial proteins. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 8. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial resistance - Wikipedia [en.wikipedia.org]

- 16. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Acute Toxicity of New Molecular Insecticides to Diamond Back Moth, Plutella xylostella (L.) [masujournal.org]

- 20. Molecular mechanism of proton-coupled ligand translocation by the bacterial efflux pump EmrE - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evidence that dissipation of proton motive force is a common mechanism of action for bacteriocins and other antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sciforum.net [sciforum.net]

- 23. emedicine.medscape.com [emedicine.medscape.com]

- 24. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. chemijournal.com [chemijournal.com]

The Emergence of a Scaffold: A Technical Guide to 4-Chloro-2-(trifluoromethyl)benzamide

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)benzamide, a halogenated and trifluoromethylated benzamide derivative. While a singular, celebrated discovery of this specific molecule is not prominent in the scientific literature, its existence and utility are rooted in the broader, intensive exploration of trifluoromethyl-containing compounds in medicinal and agrochemical research. This guide will delve into its likely historical context, detail a robust and logical synthetic pathway with a step-by-step experimental protocol, and discuss the physicochemical properties that make this scaffold a subject of interest for researchers, scientists, and drug development professionals. The narrative will be grounded in established chemical principles and supported by authoritative references, providing a practical and in-depth resource.

Introduction: The Significance of the Trifluoromethyl Benzamide Moiety

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved therapeutic agents. Its ability to form key hydrogen bonds and its metabolic stability make it a privileged scaffold in drug design. The introduction of a trifluoromethyl (-CF3) group to organic molecules has become a critical strategy in modern drug discovery.[1] This is due to the unique properties conferred by the -CF3 group, including high electronegativity, metabolic stability, and its ability to modulate lipophilicity, which can significantly enhance a compound's biological activity and pharmacokinetic profile.[1][2]

This compound, with its combination of a chloro substituent and a trifluoromethyl group on the benzamide core, represents a confluence of these strategic molecular design elements. Although not a widely known end-product itself, it serves as a valuable intermediate and a structural motif in the synthesis of more complex, biologically active molecules.

Historical Context and Discovery Trajectory

A specific, documented "discovery" of this compound is not readily found in seminal publications. Its emergence is more likely the result of systematic explorations of halogenated and trifluoromethylated aromatic compounds by medicinal and agrochemical companies. The CAS number for this compound is 886496-79-3.[] The development of synthetic methodologies for introducing trifluoromethyl groups onto aromatic rings in the mid-20th century paved the way for the creation of vast libraries of such compounds for biological screening.

It is highly probable that this compound was first synthesized as a chemical intermediate in a larger research program aimed at developing new pharmaceuticals or pesticides. Its value lies in its potential for further functionalization at the amide nitrogen, allowing for the rapid generation of a diverse set of candidate molecules.

Synthetic Pathway and Experimental Protocols

The most logical and efficient synthetic route to this compound proceeds through a two-step process, starting from the corresponding benzoic acid. This pathway involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)benzoyl chloride

The activation of the carboxylic acid is a critical first step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Chloro-2-(trifluoromethyl)benzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, ~5.0 eq) and a catalytic amount of DMF (a few drops).

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases.

-

Monitor the reaction by TLC or by the disappearance of the starting material's carboxylic acid peak in IR spectroscopy.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-Chloro-2-(trifluoromethyl)benzoyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

The final step is the amidation of the acyl chloride with an ammonia source. Aqueous ammonia or ammonium hydroxide are commonly used for the preparation of primary amides.

Experimental Protocol:

-

In a separate flask, cool an excess of concentrated aqueous ammonia (~10 eq) in an ice bath.

-

Slowly add the crude 4-Chloro-2-(trifluoromethyl)benzoyl chloride (1.0 eq) dropwise to the cold, stirred ammonia solution. The addition should be controlled to maintain a low temperature.

-

A precipitate of the crude benzamide will form upon addition.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Physicochemical Properties

The combination of the chloro and trifluoromethyl substituents significantly influences the physicochemical properties of the molecule.

| Property | Value | Source |

| CAS Number | 886496-79-3 | [] |

| Molecular Formula | C₈H₅ClF₃NO | Calculated |

| Molecular Weight | 223.58 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | General knowledge |

| Melting Point | Not available in literature | - |

| Boiling Point | Not available in literature | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, methanol) | Predicted |

| LogP | ~2.5 (Predicted) | Cheminformatics tools |

Biological Activity and Applications

While specific biological activity data for this compound is not extensively published, the broader class of trifluoromethylated benzamides has shown significant promise in various therapeutic areas. For instance, substituted benzamides are being investigated as potent inhibitors of the Cholesteryl Ester Transfer Protein (CETP), which could lead to new treatments for dyslipidemia.[1][2]

It is plausible that this compound has been synthesized and evaluated in such screening programs. Its primary utility, however, remains as a versatile intermediate for the synthesis of more elaborate molecules where the amide nitrogen is further substituted to explore structure-activity relationships (SAR) for a given biological target. The presence of the chloro and trifluoromethyl groups provides distinct electronic and steric properties that can be exploited in the design of novel bioactive compounds.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern chemistry. While its own "discovery" may be unheralded, its logical synthesis from readily available precursors and its value as a building block for more complex molecules are undeniable. This technical guide provides a solid foundation for researchers to synthesize and utilize this compound in their own discovery programs, leveraging the unique properties imparted by its halogen and trifluoromethyl substituents. The detailed protocols and contextual information herein are intended to empower scientists in the ongoing quest for novel and effective chemical entities.

References

-

Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Curr Comput Aided Drug Des. 2024;20(5):564-574.

- Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest within the realms of medicinal chemistry and drug discovery. Its structural architecture, featuring a benzamide core substituted with a chloro and a trifluoromethyl group, bestows upon it a unique combination of physicochemical characteristics that are highly relevant to its potential biological activity and pharmacokinetic profile. The benzamide functional group is a common scaffold in a multitude of approved drugs, valued for its ability to form key hydrogen bonding interactions with biological targets.[1] The strategic placement of a chlorine atom and a trifluoromethyl (CF3) group on the phenyl ring further modulates the molecule's properties.

The trifluoromethyl group is a powerful bioisostere for a methyl group or a chlorine atom and is known to significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[2][3] Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups and alter the molecule's interaction with receptor surfaces.[4] Similarly, the chlorine atom, a common halogen substituent in pharmaceuticals, enhances lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.[5][6]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a valuable resource for researchers and drug development professionals, offering not just data, but also the underlying scientific principles and experimental methodologies. By understanding these fundamental properties, scientists can make more informed decisions in the design and development of novel therapeutic agents based on this and related molecular scaffolds.

Chemical Identity and Structure

IUPAC Name: this compound CAS Number: 886496-79-3 Molecular Formula: C8H5ClF3NO Molecular Weight: 223.58 g/mol

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties Summary

| Property | Value | Method |

| Melting Point | Not Experimentally Determined | - |

| Boiling Point | Predicted: 237.8 ± 40.0 °C at 760 mmHg | Computational Prediction |

| Water Solubility | Predicted: Low | Qualitative Assessment |

| logP | Predicted: ~2.10 | ALOGPS |

| pKa (acidic) | Predicted: ~12-13 (amide N-H) | ACD/Labs Percepta |

| pKa (basic) | Not Applicable | - |

Melting Point

The melting point of a solid crystalline compound is a critical parameter that provides information about its purity and crystalline lattice energy. A sharp melting point range is indicative of a high degree of purity.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It is a highly sensitive method for determining the melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.[9] The area under the peak corresponds to the enthalpy of fusion.

Caption: DSC Workflow for Melting Point Determination.

Solubility

Solubility, the ability of a compound to dissolve in a solvent, is a fundamental property that profoundly impacts a drug's absorption and formulation.[10][11] Poor aqueous solubility is a major hurdle in drug development.

Predicted Solubility Profile: